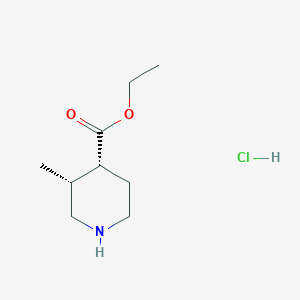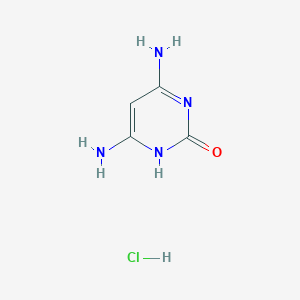
2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride
Vue d'ensemble
Description
2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride is a chemical compound known for its ability to bind to proteins and other molecules, modifying their structure and activity. This compound is a derivative of 2-aminoethanol and has been extensively studied for its biochemical and physiological effects.
Méthodes De Préparation
The synthesis of 2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride involves several steps. One common method includes the reaction of 2,4-dichlorophenylacetonitrile with ammonia, followed by reduction with lithium aluminum hydride to yield the corresponding amine. This amine is then reacted with hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride has a wide range of scientific research applications:
Enantioselective Synthesis in Drug Production: It plays a crucial role in the enantioselective synthesis of drugs, such as antifungal agents.
Synthesis of Structural Isomers of β2 Agonists: It is used in the synthesis of β2 agonists like clenproperol and clenpenterol, which are studied for their pharmacokinetic properties.
Development of Biologically Active Compounds: Researchers use this compound to synthesize new biologically active pyrrolo[2,3-b]pyridine scaffolds, important in medicinal chemistry.
Application in Heterocyclic Chemistry: It is involved in the synthesis of heterocyclic compounds with potential pharmaceutical applications.
Catalytic Processes and Environmental Applications: Studies on its solubility in organic solvents are crucial for understanding its behavior in different environments.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride involves its ability to bind to proteins and other molecules, altering their structure and activity. This binding can affect various molecular targets and pathways, leading to changes in biochemical and physiological processes. The specific molecular targets and pathways depend on the context of its application, such as drug synthesis or biochemical research.
Comparaison Avec Des Composés Similaires
2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride can be compared with other similar compounds, such as:
2-Amino-2-(2,4-dichlorophenyl)ethanol: This compound lacks the hydrochloride group but shares similar binding properties.
2-Amino-4,4’-dichlorodiphenyl ether: Another compound with similar structural features but different functional groups.
2-Chloro-1-(2,4-dichlorophenyl)ethanone: Used in the synthesis of this compound, it has different reactivity and applications.
The uniqueness of this compound lies in its specific binding properties and its versatility in various chemical reactions and research applications.
Propriétés
IUPAC Name |
2-amino-2-(2,4-dichlorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQRPXLLVWMSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3034602.png)






![2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034614.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3034618.png)

![2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B3034621.png)

